

Preparing GW806742X Stock Solution with DMSO: An Application Note and Protocol

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Compound of Interest

Compound Name: GW806742X

Cat. No.: B15602790

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This document provides a detailed guide for the preparation, handling, and storage of a stock solution of the dual MLKL and VEGFR2 inhibitor, **GW806742X**, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.

Compound Information

GW806742X is a potent, ATP-competitive inhibitor targeting Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^{[1][2][3][4]} It plays a significant role in inhibiting necroptosis and angiogenesis, making it a valuable tool for research in cancer biology and inflammatory diseases.

Property	Value	Source
CAS Number	579515-63-2	[1]
Molecular Weight	573.55 g/mol	[3]
Appearance	White to beige powder	[2]
Solubility in DMSO	2 mg/mL to 100 mg/mL	[2][3]
Storage (Solid)	-20°C for up to 3 years	[3]
Storage (in DMSO)	-80°C for up to 2 years; -20°C for up to 1 year	[1][3]

Note on Solubility: There is a significant discrepancy in the reported solubility of **GW806742X** in DMSO, with values ranging from 2 mg/mL to as high as 100 mg/mL.[2][3] It is strongly recommended to start with a lower concentration (e.g., 10 mM) and to use fresh, anhydrous DMSO to ensure complete dissolution.[3] Sonication may be required to dissolve the compound fully.[1]

Experimental Protocol: Preparing a 10 mM GW806742X Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of **GW806742X** in DMSO.

Materials:

- **GW806742X** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), high purity
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator water bath

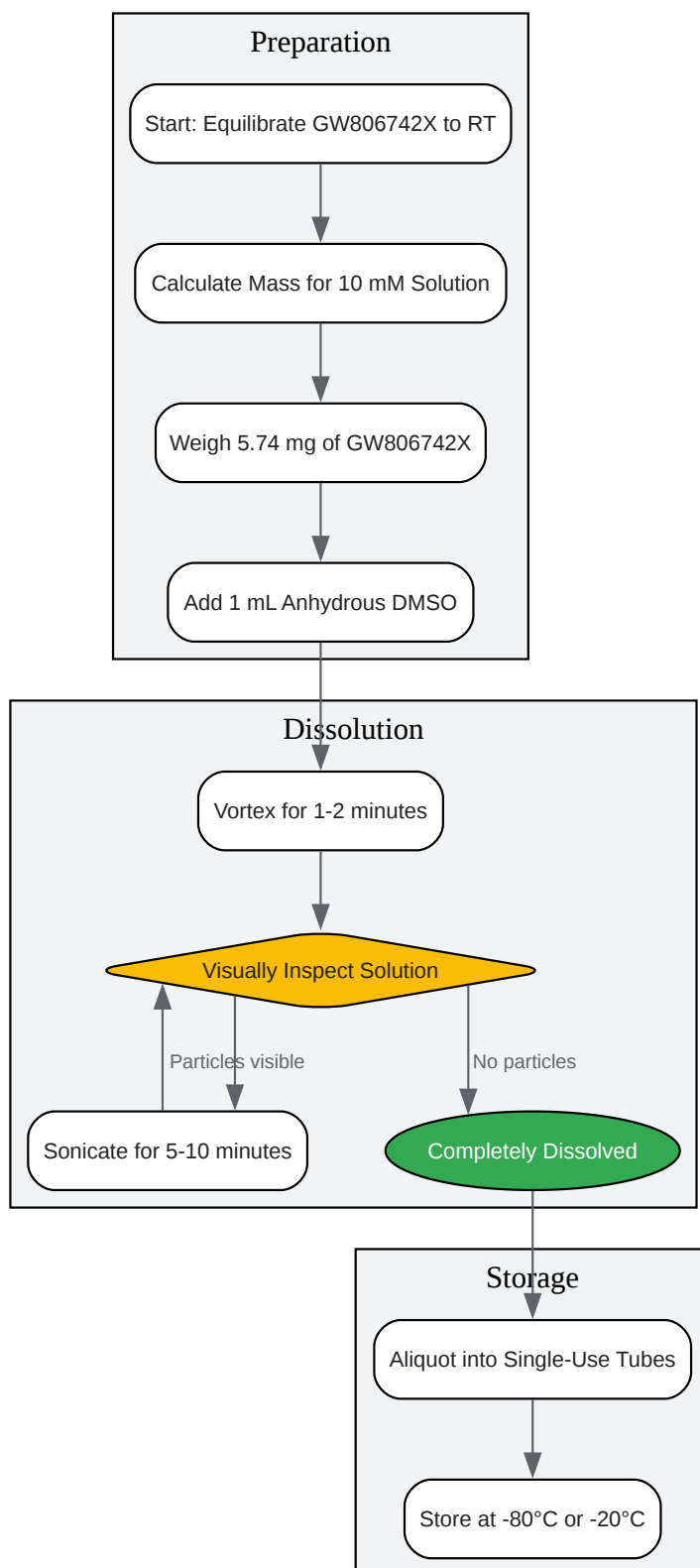
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

- **Equilibrate Compound:** Before opening, allow the vial of **GW806742X** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability and solubility.
- **Calculate Required Mass:** To prepare a 10 mM stock solution, use the following formula:
$$\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000$$

For 1 mL of a 10 mM stock solution: $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 573.55 \text{ g/mol} \times 1000 = 5.74 \text{ mg}$
- **Weighing:** Carefully weigh out 5.74 mg of **GW806742X** powder using a calibrated analytical balance in a chemical fume hood.
- **Dissolution:** a. Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial. b. Add 1 mL of anhydrous DMSO to the tube. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes.^[5]
- **Sonication (if necessary):** If the compound does not fully dissolve after vortexing, place the tube in a sonicator water bath for 5-10 minutes.^[5] Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C can also aid dissolution, but the compound's stability at this temperature should be considered.^{[5][6]}
- **Aliquoting and Storage:** a. Once the **GW806742X** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.^[5] b. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).^{[1][3]} Protect from light.

Experimental Workflow

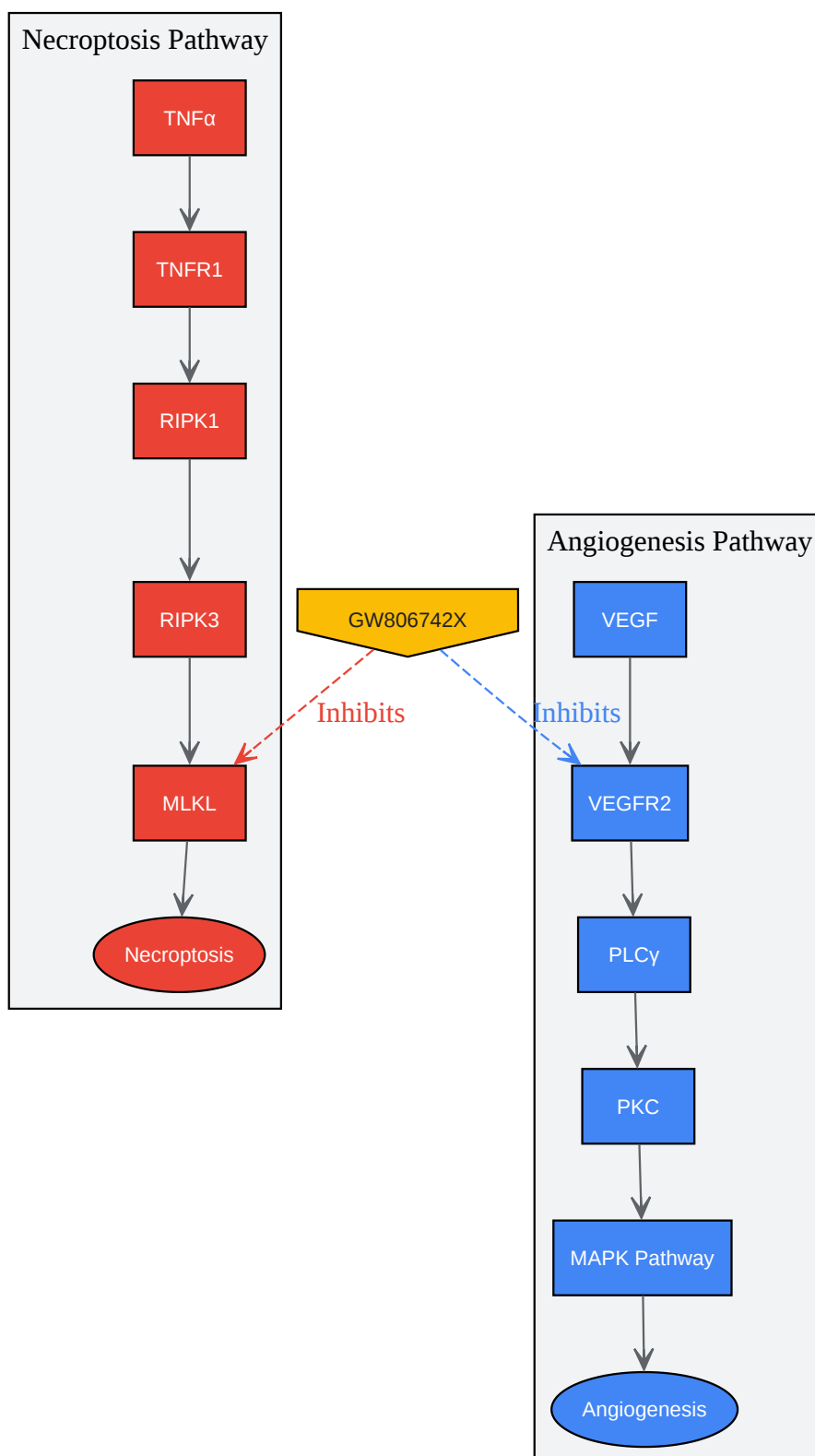


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Caption: Workflow for preparing **GW806742X** stock solution.

Signaling Pathway Inhibition

GW806742X is known to inhibit two key signaling pathways: the necroptosis pathway via MLKL and the angiogenesis pathway via VEGFR2.



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Caption: Inhibition of Necroptosis and Angiogenesis by **GW806742X**.

Best Practices and Troubleshooting

- **Use of Anhydrous DMSO:** DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many compounds.[3] Always use fresh, anhydrous DMSO from a sealed container.
- **Final DMSO Concentration in Assays:** For in vitro cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[7] A negative control with the same concentration of DMSO should always be included in the experiment.
- **Precipitation Upon Dilution:** If the compound precipitates when diluted into aqueous buffers for assays, this is due to the lower solubility in the aqueous environment.[5] To mitigate this, consider serial dilutions in DMSO before the final dilution into the aqueous buffer. The use of solubility enhancers like Tween® 80 or Pluronic® F-68 in the final buffer can also help maintain solubility.[5]
- **Safety Precautions:** Always handle **GW806742X** and DMSO in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate PPE. Refer to the Safety Data Sheet (SDS) for detailed safety information.

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